molecular formula C16H13N3O2S B2405778 3H-1,2,4-Triazole-3-thione,5-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-4-phenyl- CAS No. 935291-92-2

3H-1,2,4-Triazole-3-thione,5-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-4-phenyl-

Cat. No.: B2405778
CAS No.: 935291-92-2
M. Wt: 311.36
InChI Key: NYVLSRQWCKNJHZ-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione,5-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-4-phenyl- is a complex organic compound belonging to the triazole family. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound features a benzodioxole group and a phenyl group, making it a unique and versatile molecule in various scientific applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c22-16-18-17-15(19(16)12-4-2-1-3-5-12)9-11-6-7-13-14(8-11)21-10-20-13/h1-8H,9-10H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVLSRQWCKNJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NNC(=S)N3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of hydrazides with isothiocyanates. The reaction conditions often require heating in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Reduction products such as amines or alcohols.

  • Substitution: Substituted triazoles with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Explored for its pharmacological properties, including potential use as an antitumor agent.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of the benzodioxole and phenyl groups. Similar compounds include other triazoles and their derivatives, which may have different substituents or functional groups. These compounds can exhibit varying biological and chemical properties, making them suitable for different applications.

Comparison with Similar Compounds

  • 1,2,4-Triazolethiones

  • Thiophene-linked triazoles

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines

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